molecular formula C13H17BrINO B13849289 3-bromo-2-iodo-N,N-diisopropylbenzamide CAS No. 450412-23-4

3-bromo-2-iodo-N,N-diisopropylbenzamide

Cat. No.: B13849289
CAS No.: 450412-23-4
M. Wt: 410.09 g/mol
InChI Key: OJRCBWDHXLOCFV-UHFFFAOYSA-N
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Description

3-bromo-2-iodo-N,N-diisopropylbenzamide is an organic compound with the molecular formula C13H17BrINO It is a derivative of benzamide, featuring bromine and iodine substituents on the benzene ring, along with two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-iodo-N,N-diisopropylbenzamide typically involves the bromination and iodination of a benzamide precursor. The process can be summarized as follows:

    Bromination: The starting material, 2-iodobenzamide, is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 2-position.

    N,N-Diisopropylation: The final step involves the introduction of the diisopropyl groups to the nitrogen atom of the benzamide. This can be achieved by reacting the intermediate with isopropyl iodide in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-iodo-N,N-diisopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-2-iodo-N,N-diisopropylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-iodo-N,N-diisopropylbenzamide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N,N-diisopropylbenzamide: Lacks the iodine substituent, leading to different chemical properties and reactivity.

    2-iodo-N,N-diisopropylbenzamide:

    3-bromo-2-iodo-1,1’-biphenyl:

Uniqueness

3-bromo-2-iodo-N,N-diisopropylbenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the diisopropyl groups on the nitrogen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

450412-23-4

Molecular Formula

C13H17BrINO

Molecular Weight

410.09 g/mol

IUPAC Name

3-bromo-2-iodo-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17BrINO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(14)12(10)15/h5-9H,1-4H3

InChI Key

OJRCBWDHXLOCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)Br)I

Origin of Product

United States

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